Apixaban Demonstrates Significantly Lower Major Bleeding Risk Versus Rivaroxaban in Venous Thromboembolism
A systematic review and meta-analysis of nine observational studies (N=62,999 patients) directly comparing apixaban (n=24,156) and rivaroxaban (n=38,847) for VTE treatment found that apixaban was associated with a significantly lower risk of major bleeding events [1]. The pooled relative risk (RR) for major bleeding with apixaban versus rivaroxaban was 0.68 (95% CI 0.61–0.76) with zero heterogeneity (I²=0%) [1].
| Evidence Dimension | Major bleeding risk in VTE treatment |
|---|---|
| Target Compound Data | Apixaban: 32% lower relative risk vs rivaroxaban |
| Comparator Or Baseline | Rivaroxaban: Reference (RR 1.00) |
| Quantified Difference | RR 0.68 (95% CI 0.61–0.76) |
| Conditions | Meta-analysis of 9 observational studies; 24,156 apixaban patients, 38,847 rivaroxaban patients |
Why This Matters
For procurement in VTE clinical settings, apixaban offers a 32% relative reduction in major bleeding risk compared to rivaroxaban, a statistically significant safety advantage that directly impacts patient outcomes and healthcare resource utilization.
- [1] Fredman D, et al. Efficacy and safety of rivaroxaban versus apixaban for venous thromboembolism: A systematic review and meta-analysis of observational studies. J Thromb Thrombolysis. 2024;57(3):453-465. PMID: 38127261. View Source
